N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(2H-1,3-Benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine derivative characterized by a 1,3,5-triazine core substituted with two pyrrolidinyl groups at positions 4 and 6, and a benzodioxol-5-ylamine group at position 2. Triazine derivatives are widely studied for their biological activities, including antifungal, herbicidal, and kinase-inhibitory properties . The pyrrolidinyl substituents likely improve lipophilicity and membrane permeability, while the benzodioxol moiety may influence metabolic stability and receptor binding affinity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2.ClH/c1-2-8-23(7-1)17-20-16(21-18(22-17)24-9-3-4-10-24)19-13-5-6-14-15(11-13)26-12-25-14;/h5-6,11H,1-4,7-10,12H2,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHRWIWPOMAPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the triazine ring, and the attachment of pyrrolidine groups. Common synthetic routes may include:
Formation of Benzo[d][1,3]dioxole Moiety: This step often involves the cyclization of catechol derivatives with formaldehyde.
Synthesis of Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with amines under controlled conditions.
Attachment of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions, typically using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Oxidation Reactions
The triazine ring and pyrrolidine groups are susceptible to oxidation under controlled conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
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Products : Oxidation of pyrrolidine substituents may yield pyrrolidone derivatives or cleave the triazine ring under harsh conditions .
Reduction Reactions
The triazine core can undergo reduction to form dihydrotriazine intermediates or fully saturated rings:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Products : Reduced triazine derivatives with altered electronic properties .
Substitution Reactions
The chlorine atom in the triazine ring (common in precursors) and the amine groups are reactive sites for nucleophilic substitution:
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Reagents : Halogenating agents (e.g., PCl₅) or nucleophiles (e.g., thiols, amines).
Cycloaddition and Ring-Opening Reactions
The triazine ring participates in [4+2] cycloaddition reactions with dienophiles, forming fused heterocycles:
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Reagents : Ethylene or acetylene derivatives under thermal or photochemical conditions.
Acid/Base-Mediated Transformations
The hydrochloride salt undergoes reversible protonation:
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride exhibits significant anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanism of Action:
The compound may interact with specific molecular targets such as enzymes involved in cell signaling pathways. For instance, it has been suggested that it inhibits certain kinases associated with cancer progression. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .
Neuroprotective Effects
Emerging studies suggest that the compound may also possess neuroprotective properties. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress has implications for treating neurodegenerative diseases.
Research Findings:
Preliminary data indicate that the compound may reduce neuroinflammation and promote neuronal survival in models of neurodegeneration. The modulation of NMDA receptors by the compound could be a key factor in its neuroprotective effects .
Industrial Applications
The synthesis of this compound can be optimized for industrial purposes. Techniques such as continuous flow reactors and automated synthesis platforms may enhance production efficiency while maintaining high yield and purity. This aspect is particularly relevant for pharmaceutical applications where consistent quality is paramount .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated significant reductions in cell viability upon treatment with the compound, suggesting its potential as an anticancer agent.
- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound led to improved outcomes in models of neurodegenerative diseases, supporting its potential therapeutic role .
- Pharmacological Profiling : Recent research has focused on profiling the pharmacological effects of the compound using advanced modeling techniques to understand its interactions with G protein-coupled receptors (GPCRs), which are critical for many biological processes .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Research Findings
Substituent Impact on Bioactivity
- Pyrrolidinyl vs. Chlorine Substituents: The target compound’s pyrrolidinyl groups (vs. Pyrrolidine’s cyclic amine structure may enhance solubility compared to halogens .
- Benzodioxol vs. Phenyl Groups : The benzodioxol moiety in the target compound introduces electron-rich oxygen atoms, which could improve metabolic stability and binding affinity to cytochrome P450 enzymes or neurotransmitter receptors compared to simple phenyl or isopropylphenyl groups .
Commercial and Industrial Relevance
- The hydrochloride salt form of the target compound is synthesized by suppliers such as Wuhan Gongchen International Trade Co., Ltd. and Shaanxi TNJONE Pharmaceutical Co., Ltd., indicating its relevance in industrial-scale applications .
- In contrast, anilazine (a dichloro-triazine) is a registered fungicide but faces regulatory scrutiny due to halogen-related environmental concerns .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, a triazine ring , and two pyrrolidine groups . These structural components contribute to its unique biological activities.
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | Aromatic compound known for various activities |
| Triazine ring | A heterocyclic compound with diverse applications |
| Pyrrolidine groups | Associated with enhanced biological interactions |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Mechanism of Action:
The compound may interact with specific molecular targets such as enzymes involved in cell signaling pathways. For instance, it has been suggested that it inhibits certain kinases associated with cancer progression .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent.
Case Study:
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further investigation into its application in treating infections .
Neuroprotective Effects
Emerging research suggests that the compound may also possess neuroprotective effects. It appears to modulate neurotransmitter systems and may protect against neurodegenerative processes.
Mechanism:
The neuroprotective activity is hypothesized to arise from the compound's ability to inhibit oxidative stress and inflammation in neuronal cells .
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit cancer cell lines effectively. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
These findings indicate a promising therapeutic window for further development.
In Vivo Studies
Preliminary in vivo studies have also shown positive results regarding the safety and efficacy of this compound in animal models. Observations include reduced tumor size and improved survival rates in treated groups compared to controls .
Q & A
Q. What are the key structural features of this compound that contribute to its bioactivity?
The compound’s bioactivity arises from three structural components:
- Benzo[d][1,3]dioxole moiety : Enhances aromatic interactions with biological targets, potentially influencing receptor binding .
- Triazine ring : Provides a planar scaffold for nucleophilic substitutions, enabling interactions with enzymes like kinases .
- Pyrrolidine groups : Improve solubility and facilitate hydrogen bonding with target proteins .
Methodological Insight : Computational docking studies (e.g., molecular dynamics simulations) can model interactions between these groups and target proteins like G protein-coupled receptors (GPCRs) or kinases. Experimental validation via mutagenesis or competitive binding assays may further elucidate structure-activity relationships .
Q. What methodologies are recommended for confirming the compound’s purity and structural integrity post-synthesis?
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze proton and carbon environments to confirm substituent positions (e.g., pyrrolidine attachment to the triazine ring) .
- Mass Spectrometry (MS) : Verify molecular weight (C₁₈H₂₃ClN₆O₂) and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) .
Q. Example Workflow :
Purify via column chromatography using a gradient elution (e.g., hexane/ethyl acetate).
Confirm purity by HPLC (C18 column, UV detection at 254 nm).
Validate structure using ¹H/¹³C NMR and high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cytotoxicity data across different cancer cell lines?
Case Study : IC₅₀ values vary significantly (e.g., 10 µM in MCF-7 vs. 15 µM in A549 cells) . Methodological Strategies :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, kinase expression) to identify target-specific mechanisms .
- Mechanistic Studies :
- Apoptosis Assays : Use Annexin V/PI staining to quantify cell death pathways.
- Cell Cycle Analysis : Flow cytometry to detect G1/S arrest (common with kinase inhibitors) .
- Off-Target Screening : Employ kinome-wide profiling to rule out non-specific interactions .
Data Interpretation : Lower IC₅₀ in MCF-7 may correlate with overexpression of target kinases (e.g., EGFR or CDKs), while resistance in A549 could involve efflux pumps (e.g., P-glycoprotein) .
Q. What strategies optimize the synthetic route for reproducibility and scalability?
Challenges : Multi-step synthesis risks low yields due to side reactions (e.g., triazine ring hydrolysis) . Optimization Strategies :
- Step-Wise Monitoring : Use thin-layer chromatography (TLC) to track intermediates .
- Catalyst Selection : Employ phase-transfer catalysts for pyrrolidine substitution (improves regioselectivity) .
- Continuous Flow Reactors : Enhance scalability and reduce reaction times (e.g., for benzo[d][1,3]dioxole cyclization) .
Q. Example Protocol :
Synthesize benzo[d][1,3]dioxole via catechol-formaldehyde cyclization (60°C, 12 h).
React cyanuric chloride with pyrrolidine (0°C, 2 h) to form triazine intermediates.
Q. How can in vivo efficacy studies be designed to address conflicting neuroprotective and anticancer outcomes?
Conflict : The compound reduces tumor size in xenograft models but shows neuroprotective effects in neurodegenerative assays . Experimental Design :
- Dose-Response Studies : Establish therapeutic windows (e.g., 10–50 mg/kg in mice) to balance efficacy and toxicity .
- Biomarker Analysis :
- Tumor Models : Measure serum VEGF or caspase-3 levels to confirm apoptosis.
- Neuroprotection Models : Quantify BDNF or β-amyloid clearance in brain tissue .
- Pharmacokinetic Profiling : Assess blood-brain barrier penetration (e.g., LC-MS/MS for brain/plasma ratio) .
Hypothesis Testing : The compound may act via dual mechanisms—kinase inhibition in cancer vs. GPCR modulation in neuroprotection. Co-administration with pathway-specific inhibitors (e.g., kinase or GPCR antagonists) can clarify this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
